2-Chloro-3-(chloromethyl)pyridine hydrochloride
Description
Chemical Name: 2-Chloro-3-(chloromethyl)pyridine hydrochloride
CAS Number: 106651-82-5
Molecular Formula: C₆H₆Cl₃N (C₅H₄Cl₂N•HCl)
Molecular Weight: 185.47 g/mol
Structural Features: A pyridine ring with a chlorine atom at position 2 and a chloromethyl (-CH₂Cl) group at position 3, stabilized as a hydrochloride salt.
This compound is a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. Its reactivity at the chloromethyl group enables nucleophilic substitution reactions, making it valuable for constructing complex heterocyclic frameworks .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGKULABRRMPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627239 | |
| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106651-82-5 | |
| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Methyl-Substituted Pyridine Precursors
A foundational strategy involves oxidizing methylpyridine derivatives to carboxylic acids, followed by functional group transformations. For example, 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate () in water at 85–90°C, with a molar ratio of 1:2.1–2.3 (3-methylpyridine:) . The reaction is quenched by acidification to pH 3–4, yielding 3-picolinic acid in high purity after cooling and filtration .
Adaptation for 2-chloro-3-methylpyridine:
To synthesize 2-chloro-3-(chloromethyl)pyridine hydrochloride , the starting material would ideally be 2-chloro-3-methylpyridine . Oxidation of this compound under similar conditions (aqueous , 85–90°C) could yield 2-chloro-3-pyridinecarboxylic acid , though regioselectivity and reaction efficiency may require optimization.
Esterification and Reduction to Alcohol Intermediates
The carboxylic acid intermediate is esterified, typically with methanol under acidic conditions. For instance, 3-picolinic acid reacts with methanol (1:1.3 molar ratio) in the presence of sulfuric acid to form methyl 3-pyridinecarboxylate . Subsequent reduction of the ester to the alcohol is achieved using sodium borohydride () and a Lewis acid catalyst (e.g., ) in a mixed solvent system (tetrahydrofuran:toluene, 1:1) at 0–5°C . This step converts the ester to 3-pyridinemethanol with high efficiency.
Critical Parameters for Target Compound:
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Esterification: For 2-chloro-3-pyridinecarboxylic acid , methanol and catalytic would facilitate methyl ester formation.
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Reduction: / in THF/toluene at low temperatures could reduce the ester to 2-chloro-3-pyridinemethanol .
Chlorination of Alcohol to Chloromethyl Group
The final step involves converting the alcohol to the chloromethyl derivative. In the synthesis of 3-(chloromethyl)pyridine hydrochloride , 3-pyridinemethanol reacts with thionyl chloride () in a 1:1.1–1.3 molar ratio, yielding the hydrochloride salt after filtration . This exothermic reaction proceeds via nucleophilic substitution, with acting as both a chlorinating agent and an acid catalyst.
Application to 2-Chloro-3-pyridinemethanol:
Treating 2-chloro-3-pyridinemethanol with (1.1–1.3 equiv) in methanol or dichloromethane would theoretically produce This compound . The reaction temperature and solvent polarity must be optimized to minimize side reactions, such as over-chlorination or ring chlorination.
Alternative Pathways via Nucleophilic Substitution
Search results highlight the use of 2-(chloromethyl)pyridine hydrochloride as a reagent in coupling reactions . For example, it reacts with 2-chloro-4-nitrophenol in dimethylformamide () with and , yielding ether-linked products at 60°C . While this demonstrates the reactivity of chloromethylpyridines, analogous strategies could introduce chlorine at the 2-position post-chloromethylation.
Proposed Route:
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Chloromethylation of 2-chloropyridine: Direct chloromethylation of 2-chloropyridine using formaldehyde and HCl gas under Friedel-Crafts conditions.
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Isolation of Hydrochloride Salt: Precipitation or crystallization from methanol/ethyl acetate mixtures.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction parameters from analogous syntheses and their potential applicability to This compound :
Challenges and Optimization Considerations
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Regioselectivity in Chlorination: Introducing chlorine at the 2-position requires careful control of reaction conditions. Electrophilic chlorination (e.g., , ) may favor the 3- or 4-positions due to pyridine’s electron-deficient nature. Directed ortho-metalation or use of directing groups (e.g., nitro, methoxy) could enhance 2-substitution.
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Stability of Intermediates: 2-Chloro-3-pyridinemethanol may exhibit sensitivity to oxidation or elimination, necessitating inert atmospheres and low-temperature handling.
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Purity of Hydrochloride Salt: Final product isolation often involves recrystallization from methanol/ether mixtures, with strict pH control to avoid free base formation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Bases: Sodium hydroxide or potassium carbonate are often used to deprotonate nucleophiles and facilitate substitution.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a pyridylmethylamine derivative, while reaction with a thiol can yield a pyridylmethylthioether .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the potential of 2-chloro-3-(chloromethyl)pyridine hydrochloride as a precursor in the synthesis of bioactive molecules. These derivatives have shown promise in inhibiting specific kinase activities, which are crucial in cancer cell proliferation and survival. For instance, derivatives synthesized from this compound have been identified as selective inhibitors of tyrosine kinase 2 (TYK2), a target for various cancers .
Synthetic Intermediates
The compound is also utilized as an intermediate in the synthesis of other pharmaceuticals. Its chloromethyl group facilitates further chemical modifications, allowing for the development of a range of therapeutic agents. For example, it can be transformed into various pyridine derivatives that exhibit biological activity against different diseases .
Agricultural Applications
Pesticide Development
this compound serves as an important intermediate in the production of agricultural chemicals, particularly pesticides and herbicides. Its derivatives are being explored for their effectiveness in pest control and crop protection. The synthesis methods for these agricultural chemicals often involve this compound as a starting material due to its reactive chloromethyl group .
Chemical Synthesis
Intermediate for Organic Reactions
This compound is widely used in organic synthesis due to its ability to undergo various chemical transformations. It can participate in nucleophilic substitution reactions, enabling the introduction of different functional groups into organic molecules. This property makes it valuable in developing complex organic compounds used in research and industrial applications .
Safety and Toxicological Studies
Carcinogenicity Assessment
Toxicological studies have been conducted to evaluate the safety profile of this compound. A bioassay revealed that while the compound was administered to Fischer 344 rats and B6C3F1 mice over an extended period, there were no significant associations between its administration and increased mortality or tumor incidence in these animals. However, some dose-related effects were noted, indicating a need for careful handling and further research into its long-term effects .
Data Tables
Case Studies
-
Synthesis of Bioactive Molecules
- A study demonstrated that derivatives synthesized from this compound could inhibit specific kinase activities, showcasing its potential in drug discovery.
-
Pesticidal Efficacy
- Research has indicated that certain derivatives derived from this compound exhibit effective pest control properties, making them suitable candidates for new pesticide formulations.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily based on its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can affect their function. This property is exploited in the development of pharmaceuticals that target specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Key Compounds for Comparison
The following compounds share structural similarities but differ in substituent patterns, influencing their physicochemical properties and applications:
Table 1: Structural and Functional Comparison
Analysis of Structural and Functional Differences
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine enhances electrophilicity at the chloromethyl site, accelerating nucleophilic substitutions compared to the parent compound .
- Steric Hindrance : Bulky substituents like 3-methoxypropoxy in 153259-31-5 reduce reactivity at the chloromethyl group but improve selectivity in multi-step syntheses .
Impact on Physicochemical Properties :
- Solubility : Methoxy and trifluoroethoxy groups (e.g., in 153259-31-5 and 127337-60-4 ) increase hydrophilicity, enhancing water solubility compared to the hydrophobic CF₃ group in 1227580-06-4.
- Melting Points : Derivatives with multiple substituents (e.g., 86604-75-3) exhibit higher melting points (>250°C) due to crystalline packing, whereas simpler analogs like 106651-82-5 have lower melting points .
Fluorinated analogs (e.g., 149463-07-0) may exhibit improved metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation .
Biological Activity
2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound widely recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural characteristics, including a chloromethyl group and an additional chlorine atom on the pyridine ring, confer significant reactivity and biological activity.
- Molecular Formula: C6H6Cl2N
- Molecular Weight: Approximately 198.48 g/mol
- CAS Number: 106651-82-5
As an alkylating agent , this compound can transfer its chloromethyl group to nucleophiles, facilitating various chemical reactions. This property underpins its role in synthesizing bioactive compounds, particularly in medicinal chemistry.
Biological Activity and Applications
The biological activity of this compound is primarily linked to its use as a precursor in the synthesis of pharmaceuticals. Notably, derivatives synthesized from this compound have been studied for their potential therapeutic effects, including antimicrobial and anticancer properties.
Key Applications:
-
Pharmaceutical Synthesis:
- Acts as a building block for complex organic molecules.
- Used in the development of drugs targeting various diseases.
-
Agrochemical Production:
- Employed in synthesizing herbicides and insecticides due to its reactivity.
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Medical Imaging:
- Utilized in the synthesis of contrast agents for Magnetic Resonance Imaging (MRI), enhancing imaging capabilities by targeting specific ions like Zn²⁺ .
Research Findings
Recent studies have highlighted the compound's role in synthesizing biologically active derivatives. For example:
- Anticancer Properties: Compounds derived from this compound have shown promising results in inhibiting tumor growth in preclinical models .
- Antimicrobial Activity: Some derivatives exhibit effective antibacterial properties, making them candidates for further development in treating infections .
Case Studies
-
Synthesis of Bioactive Molecules:
A study demonstrated that derivatives synthesized from this compound could inhibit specific kinase activities, which are crucial for cancer cell proliferation . -
Contrast Agent Development:
Research into a Gd³⁺ complex derived from this compound has shown enhanced sensitivity to Zn²⁺, improving MRI imaging quality .
Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Chloromethyl)-5-methylpyridine hydrochloride | 71670-70-7 | 0.93 |
| 2-(Chloromethyl)-4-methylpyridine hydrochloride | 71670-71-8 | 0.93 |
| 5-Chloro-2-(chloromethyl)pyridine hydrochloride | 124425-84-9 | 0.84 |
These compounds share structural similarities but differ in their substituents, influencing their biological activities and reactivity patterns.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2-chloro-3-(chloromethyl)pyridine hydrochloride?
- Methodology :
- Synthesis : A common approach involves chloromethylation of a pyridine precursor. For example, reacting 3-methylpyridine with chlorinating agents (e.g., SOCl₂ or Cl₂ under controlled conditions) to introduce the chloro and chloromethyl groups. Reaction optimization (temperature, solvent, stoichiometry) is critical due to the compound's sensitivity to over-chlorination .
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) can isolate the hydrochloride salt. Melting point verification (e.g., 120–143°C, depending on isomer purity) is essential .
Q. How can researchers characterize the structural and chemical purity of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, chloromethyl protons at δ 4.5–5.0 ppm). IR spectroscopy can identify C-Cl stretches (~550–650 cm⁻¹) .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 198.5 (C₆H₆Cl₃N) .
Q. What are the typical applications of this compound in organic synthesis?
- Methodology :
- Intermediate : Used in nucleophilic substitution reactions (e.g., replacing chloromethyl groups with amines or thiols to generate pyridine-based ligands or pharmacophores). For example, coupling with piperidine derivatives to create bioactive molecules .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to synthesize substituted pyridines for materials science .
Advanced Research Questions
Q. How do the positions of chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates of 2-chloro-3-(chloromethyl)pyridine with its isomers (e.g., 4-chloro derivatives) under identical conditions (solvent, nucleophile concentration). Monitor progress via TLC or in situ NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to analyze electronic effects (HOMO-LUMO gaps, charge distribution) and steric hindrance around reactive sites .
Q. How should researchers design experiments to evaluate the compound’s antimicrobial activity and cytotoxic effects?
- Methodology :
- Antimicrobial Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ampicillin) and solvent controls .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2). Test concentrations ranging from 1 μM to 100 μM, with 24–48 hr exposure. Normalize viability to DMSO-treated controls .
Q. How can conflicting reports on the compound’s carcinogenic potential be resolved?
- Methodology :
- In Vivo/In Vitro Correlation : Compare Ames test (mutagenicity) and rodent carcinogenicity studies. Assess metabolic activation using liver microsomes to identify reactive intermediates (e.g., epoxides) .
- Dose-Response Analysis : Evaluate threshold effects using high-content screening (HCS) for DNA damage (γ-H2AX staining) at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
